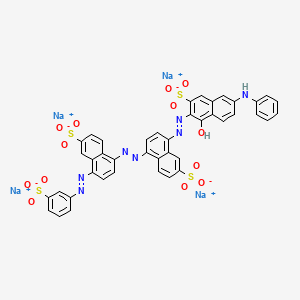![molecular formula C12H10N6O2S B13799347 1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole CAS No. 162856-47-5](/img/structure/B13799347.png)
1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole is a complex organic compound with the molecular formula C12H10N6O3S and a molecular weight of 318.31 g/mol . This compound is known for its role as an intermediate in the synthesis of certain antibiotics, particularly cephalosporins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole typically involves the reaction between 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid and 1-hydroxybenzotriazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and may require specific temperature and pH settings to optimize yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole involves its interaction with bacterial enzymes. The compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, leading to cell lysis and death . This mechanism is similar to that of other cephalosporin antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
Cefepime: A fourth-generation cephalosporin antibiotic that shares a similar structure and mechanism of action.
Ceftriaxone: Another cephalosporin antibiotic with a similar core structure but different side chains.
Uniqueness
1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of certain antibiotics. Its ability to undergo various chemical reactions and form derivatives with significant biological activities sets it apart from other compounds .
Propiedades
Número CAS |
162856-47-5 |
|---|---|
Fórmula molecular |
C12H10N6O2S |
Peso molecular |
302.31 g/mol |
Nombre IUPAC |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-1-(benzotriazol-1-yl)-2-methoxyiminoethanone |
InChI |
InChI=1S/C12H10N6O2S/c1-20-16-10(8-6-21-12(13)14-8)11(19)18-9-5-3-2-4-7(9)15-17-18/h2-6H,1H3,(H2,13,14)/b16-10- |
Clave InChI |
GOMKFKYGVDTXQQ-YBEGLDIGSA-N |
SMILES isomérico |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N2C3=CC=CC=C3N=N2 |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)N2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)


![1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13799304.png)




![potassium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13799351.png)
![Bromoiododibenzo[def,mno]chrysene-6,12-dione](/img/structure/B13799354.png)



